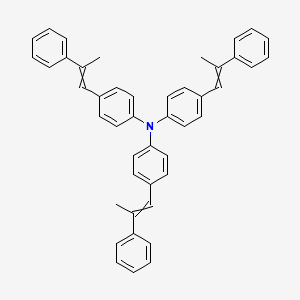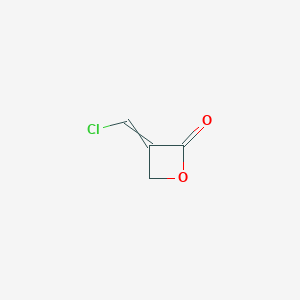
3-(Chloromethylidene)oxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethylidene)oxetan-2-one is a chemical compound that features a four-membered oxetane ring with a chloromethylidene substituent at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethylidene)oxetan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of an ester with an enol ether can yield an acetal, which can then be reduced to an aldehyde. The aldehyde can be further reacted with diisobutylaluminium hydride and a metal enolate to produce the desired oxetane derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized versions of the synthetic routes mentioned above. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. The use of catalysts and advanced purification techniques is common in industrial settings to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethylidene)oxetan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The chloromethylidene group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Reduction: Reducing agents such as diisobutylaluminium hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chloromethylidene group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce different alcohols or amines. Substitution reactions can result in a wide range of substituted oxetane derivatives.
Applications De Recherche Scientifique
3-(Chloromethylidene)oxetan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of oxetane derivatives on biological systems.
Industry: In industrial applications, this compound can be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Chloromethylidene)oxetan-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oximinooxetane: This compound is a precursor to energetic oxetanes and has similar structural features.
Oxetan-2-one: Another oxetane derivative, oxetan-2-one, is used in various chemical reactions and has similar reactivity.
Uniqueness
3-(Chloromethylidene)oxetan-2-one is unique due to its chloromethylidene substituent, which imparts distinct reactivity and properties compared to other oxetane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
675200-44-9 |
|---|---|
Formule moléculaire |
C4H3ClO2 |
Poids moléculaire |
118.52 g/mol |
Nom IUPAC |
3-(chloromethylidene)oxetan-2-one |
InChI |
InChI=1S/C4H3ClO2/c5-1-3-2-7-4(3)6/h1H,2H2 |
Clé InChI |
FKOBTWSMKXZSKZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CCl)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12518709.png)
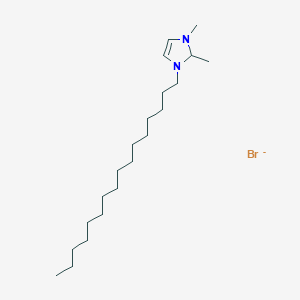
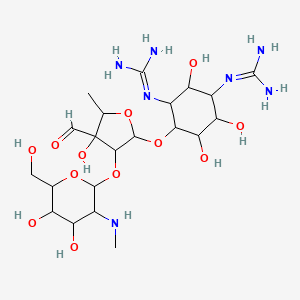

![[1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate](/img/structure/B12518735.png)

![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)-](/img/structure/B12518746.png)
![[(1E)-2-(benzenesulfonyl)ethenyl]benzene](/img/structure/B12518752.png)
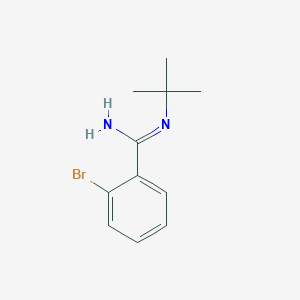

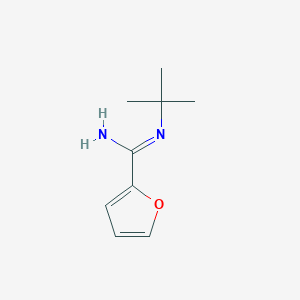
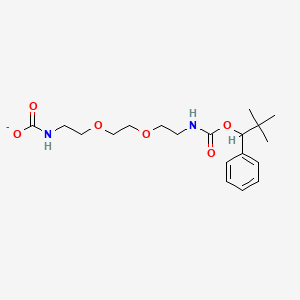
![N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12518796.png)
